molecular formula C19H16N2O2S B2514155 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate CAS No. 1396890-64-4

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate

Cat. No.: B2514155
CAS No.: 1396890-64-4
M. Wt: 336.41
InChI Key: YTAZZYOJUWRKLN-ZHACJKMWSA-N
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate is a synthetic chemical hybrid compound designed for advanced pharmacological research. It integrates a benzothiazole moiety, a privileged structure in medicinal chemistry, with a cinnamate ester via an azetidine linker. The benzothiazole core is a recognized pharmacophore with a demonstrated broad spectrum of biological activities, including relevance to neurodegenerative diseases and microbial infections . Specifically, structurally similar benzothiazole-urea derivatives have been investigated as dual inhibitors of Casein Kinase 1 (CK1) and Amyloid-beta Binding Alcohol Dehydrogenase (ABAD), two enzymes implicated in the pathogenesis of Alzheimer's disease, suggesting this compound's potential as a multi-target-directed ligand (MTDL) for neurobiological research . Furthermore, benzothiazole derivatives exhibit significant antimicrobial and antimycobacterial properties, as evidenced by studies on related compounds showing activity against Mycobacterium tuberculosis . The cinnamate portion of the molecule may contribute additional biological properties, such as antioxidant or anti-inflammatory activity, and serves to optimize the compound's physicochemical properties. This product is intended for research purposes only to explore these and other potential mechanisms of action. It is supplied For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c22-18(11-10-14-6-2-1-3-7-14)23-15-12-21(13-15)19-20-16-8-4-5-9-17(16)24-19/h1-11,15H,12-13H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAZZYOJUWRKLN-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate typically involves the following steps:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde.

    Azetidine Ring Formation: The benzothiazole derivative is then reacted with an azetidine precursor under suitable conditions to form the azetidin-3-yl group.

    Cinnamate Esterification: Finally, the azetidin-3-yl benzothiazole is esterified with cinnamic acid or its derivatives to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products:

    Oxidation: Oxidized benzothiazole derivatives.

    Reduction: Reduced azetidine derivatives.

    Substitution: Halogenated or alkylated cinnamate derivatives.

Scientific Research Applications

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound may serve as a probe in biological assays to study enzyme interactions or cellular pathways.

Mechanism of Action

The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with DNA and proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole and Heterocyclic Linkers

1-(Benzo[d]thiazol-2-yl)-3-phenylureas

These compounds, reported as dual inhibitors of casein kinase 1 (CK1) and amyloid-beta binding alcohol dehydrogenase (ABAD), share the benzothiazole core but differ in the linker (urea vs. azetidine-cinnamate) and substituents.

3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones

Synthesized via cyclization of 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas, these compounds exhibit potent antimicrobial activity against Staphylococcus aureus. The oxadiazinane ring replaces the azetidine, and the thione group enhances electrophilicity, which may contribute to their antibacterial efficacy .

Benzothiazole-Piperazine Derivatives (e.g., Compound 5j)

These derivatives, such as 1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5j), feature a piperazine linker instead of azetidine. Piperazine’s six-membered ring offers greater conformational flexibility, which may influence binding kinetics in anticancer applications .

Cinnamate vs. Aryl Ketones

Compounds like 1-(benzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)pentan-1-one (8b) and 3-(naphthalen-2-yl)propan-1-one (8f) () replace the cinnamate ester with ketone moieties. However, the cinnamate’s aromaticity may enhance π-π stacking interactions with target proteins.

Azetidine vs. Triazinane Derivatives

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-methyl-3-aryl-1,3,5-triazinane-2-thiones (4a–e) () utilize a triazinane ring, which introduces additional nitrogen atoms for hydrogen bonding. This contrasts with the azetidine’s compact structure, which may limit off-target interactions .

Physicochemical and Pharmacokinetic Properties

The table below compares key parameters of 1-(benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate with selected analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
This compound CₙHₘN₂O₂S* ~380–400† Azetidine, cinnamate Potential antimicrobial/anticancer‡
3b (p-chlorophenyl oxadiazinane-thione) C₂₀H₁₄ClN₃OS₂ 411.9 Oxadiazinane, thione Antimicrobial (S. aureus)
Compound 5j (benzothiazole-piperazine) C₂₀H₁₈N₆OS₂ 507.10 Piperazine, triazole-thioether Anticancer (screened)
8b (4-methoxyphenyl ketone) C₁₉H₁₇NO₂S 323.4 Pentan-1-one, methoxy Inhibits prostaglandin E2

†Estimated based on analogues in (e.g., 379.5 for a related azetidine-piperazine compound).

Biological Activity

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cinnamate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. The benzothiazole and azetidine moieties are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C18H16N2O2S\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This structure includes a benzothiazole ring, an azetidine ring, and a cinnamate group, which are crucial for its biological activity.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as casein kinase 1 (CK1) and amyloid-beta binding alcohol dehydrogenase (ABAD), which are implicated in neurodegenerative diseases like Alzheimer's disease. For instance, structural analogs have demonstrated submicromolar inhibition of CK1 isoforms, indicating potential for treating related disorders .
  • Antimicrobial Activity : The presence of the benzothiazole moiety is associated with antimicrobial properties. Studies have indicated that derivatives of benzothiazole exhibit significant antibacterial and antifungal activity .

Biological Activity Data

Biological ActivityAssay TypeResultReference
CK1 InhibitionIC500.84 µM (CK1δ)
ABAD Inhibition% Inhibition at 10 µM39.8%
AntimicrobialDisk Diffusion AssaySignificant inhibition against Gram-positive bacteria

Study on Neuroprotective Effects

In a study exploring neuroprotective effects, compounds similar to this compound were tested in a Drosophila model of neurotoxicity. Results indicated that these compounds could protect against hTDP-43 neurotoxicity, suggesting a mechanism involving CK1 inhibition .

Antimicrobial Evaluation

Another study evaluated the antimicrobial efficacy of benzothiazole derivatives against various bacterial strains. The results showed that certain derivatives had enhanced activity compared to standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .

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